molecular formula C23H15F3N2O2 B11706765 (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B11706765
M. Wt: 408.4 g/mol
InChI Key: WOWXHXRCLSGCHW-UHFFFAOYSA-N
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Description

(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a phenyl group, and a trifluoromethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromene structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Researchers are interested in its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies are conducted to evaluate its efficacy and safety in various disease models.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
  • N-Acetyl-L-tryptophan
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to these similar compounds, (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core, phenyl group, and trifluoromethyl group. This distinct structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H15F3N2O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-phenyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C23H15F3N2O2/c24-23(25,26)16-10-12-18(13-11-16)28-22-19(14-15-6-4-5-9-20(15)30-22)21(29)27-17-7-2-1-3-8-17/h1-14H,(H,27,29)

InChI Key

WOWXHXRCLSGCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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